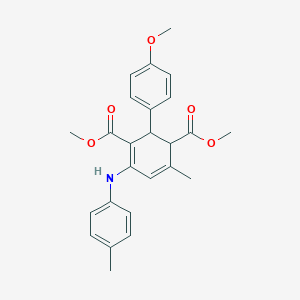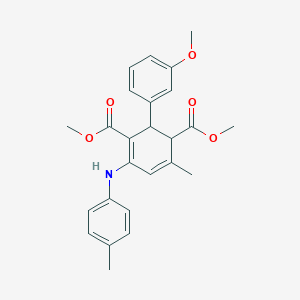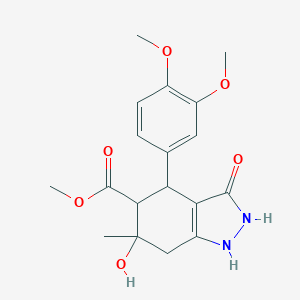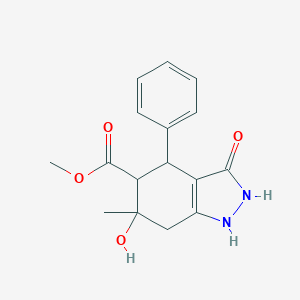
1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BHPP, is a synthetic compound that belongs to the class of pyrrolidinones. It has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Aplicaciones Científicas De Investigación
1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions. 1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one has also been studied for its use in material science, where it has shown promise as a building block for the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of 1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in various signaling pathways.
Biochemical and Physiological Effects:
1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by reducing the production of inflammatory mediators such as prostaglandins and cytokines. 1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to possess anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its high purity and yield, stability, and ease of synthesis. However, it also has some limitations, including its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of 1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of 1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one-based drug delivery systems for the targeted delivery of drugs to specific tissues or cells. Another potential direction is the study of the structure-activity relationship of 1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one and its derivatives to identify more potent and selective compounds. Additionally, the study of 1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one in combination with other compounds may lead to the development of novel therapeutic agents for various diseases. Finally, the study of the biological effects of 1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one in vivo may provide valuable insights into its potential use in clinical applications.
Métodos De Síntesis
1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multistep process involving the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate, followed by the condensation of the resulting compound with benzylamine. The final step involves the cyclization of the intermediate product with the help of acetic anhydride and sulfuric acid. This method has been optimized to yield 1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one in high purity and yield, making it suitable for various applications.
Propiedades
Fórmula molecular |
C27H25NO4 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
1-benzyl-4-hydroxy-2-(4-methoxyphenyl)-3-(3-phenylpropanoyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H25NO4/c1-32-22-15-13-21(14-16-22)25-24(23(29)17-12-19-8-4-2-5-9-19)26(30)27(31)28(25)18-20-10-6-3-7-11-20/h2-11,13-16,25,30H,12,17-18H2,1H3 |
Clave InChI |
UZSAVLNAQGCPCF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CC=CC=C3)O)C(=O)CCC4=CC=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CC=CC=C3)O)C(=O)CCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282305.png)




![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282314.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282315.png)
![4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282318.png)
![methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282326.png)

